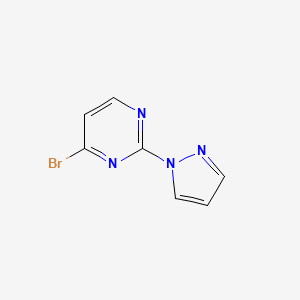
Sulfoniazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfoniazide is a chemical compound with the molecular formula C₁₃H₁₁N₃O₄S. It belongs to the class of sulfonamides, which are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, and anticancer properties . Sulfonamides are characterized by the presence of a sulfonamide functional group attached to an aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfoniazide can be synthesized through the reaction of primary or secondary amines with sulfonyl chlorides in the presence of organic or inorganic bases . The general reaction involves the nucleophilic attack of the amine on the sulfonyl chloride, resulting in the formation of the sulfonamide bond. The reaction conditions typically include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydroxide.
Industrial Production Methods: In industrial settings, the synthesis of sulfonamides, including this compound, often involves the oxidative coupling of thiols and amines . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it more efficient and environmentally friendly. The process can be carried out in a single step, significantly reducing waste generation.
Chemical Reactions Analysis
Types of Reactions: Sulfoniazide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acids.
Reduction: Reduction of this compound can lead to the formation of sulfinamides or sulfenamides.
Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfinamides or sulfenamides.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Sulfoniazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: this compound derivatives are studied for their potential as enzyme inhibitors and their role in metabolic pathways.
Industry: this compound is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
Sulfoniazide exerts its effects by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folate in bacteria . By competitively inhibiting this enzyme, this compound prevents the bacteria from synthesizing folate, an essential nutrient for their growth and multiplication. This bacteriostatic action inhibits the growth and multiplication of bacteria but does not kill them directly.
Comparison with Similar Compounds
Sulfoniazide is similar to other sulfonamide compounds such as sulfamethoxazole, sulfadiazine, and sulfasalazine . it is unique in its specific molecular structure and the presence of certain functional groups that confer distinct biological activities. For example:
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
This compound’s uniqueness lies in its specific applications and the particular pathways it targets, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
3691-81-4 |
|---|---|
Molecular Formula |
C13H11N3O4S |
Molecular Weight |
305.31 g/mol |
IUPAC Name |
3-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]benzenesulfonic acid |
InChI |
InChI=1S/C13H11N3O4S/c17-13(11-4-6-14-7-5-11)16-15-9-10-2-1-3-12(8-10)21(18,19)20/h1-9H,(H,16,17)(H,18,19,20)/b15-9+ |
InChI Key |
PNWDBDXZYGISDO-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)/C=N/NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)C=NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[[5-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12302048.png)
![7',8'-dihydro-3'H-spiro[[1,3]dioxolane-2,6'-quinazolin]-4'(5'H)-one](/img/structure/B12302054.png)

![N-[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propyl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacos-16-yl]-2-(2-hydroxypropanoyl-methyl-amino)-4-methyl-pentanamide](/img/structure/B12302060.png)



![4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride](/img/structure/B12302082.png)


![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12302122.png)

